molecular formula C9H6ClF3O3 B6152175 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid CAS No. 861064-49-5

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B6152175
CAS No.: 861064-49-5
M. Wt: 254.6
InChI Key:
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Description

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid is an organic compound that features a phenoxy group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)phenol
  • 2-chloro-5-(trifluoromethyl)benzoic acid
  • 2-chloro-5-(trifluoromethyl)pyrimidine

Uniqueness

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloro-5-(trifluoromethyl)phenol to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

861064-49-5

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.6

Purity

95

Origin of Product

United States

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